5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole

Antimicrobial Antitumor Structure-Activity Relationship

5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole (CAS 338408-18-7) is a 4,5-disubstituted 1,2,3-thiadiazole heterocycle with the molecular formula C15H11ClN2S2 and a molecular weight of 318.8 g/mol. The 1,2,3-thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry and agrochemical discovery, with reported activities spanning antimicrobial, antifungal, antiviral, and anticancer domains.

Molecular Formula C15H11ClN2S2
Molecular Weight 318.84
CAS No. 338408-18-7
Cat. No. B2755091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole
CAS338408-18-7
Molecular FormulaC15H11ClN2S2
Molecular Weight318.84
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2S2/c16-13-8-6-12(7-9-13)14-15(20-18-17-14)19-10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyAKOLVTAMCWOGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole (CAS 338408-18-7): Chemical Identity and Procurement Profile


5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole (CAS 338408-18-7) is a 4,5-disubstituted 1,2,3-thiadiazole heterocycle with the molecular formula C15H11ClN2S2 and a molecular weight of 318.8 g/mol . The 1,2,3-thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry and agrochemical discovery, with reported activities spanning antimicrobial, antifungal, antiviral, and anticancer domains . The compound's substitution pattern—a 4-(4-chlorophenyl) group and a 5-benzylsulfanyl group—places it within a subclass of thiadiazoles identified in patent reviews as bearing the most inhibitory-active structural features (secondary alkyl(aryl)amido- and/or benzylthio(mercapto) groups at positions 2 and 5) .

Why 5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole Cannot Be Replaced by a Generic Thiadiazole Analog


The biological activity of 1,2,3-thiadiazoles is exquisitely sensitive to both the nature and position of substituents. A comprehensive patent review highlights that the most inhibitory-active compounds are those incorporating benzylthio(mercapto) groups at specific positions, with several derivatives demonstrating higher antibacterial, antitumor, and antiviral activities than standard drugs . The target compound uniquely combines a 5-benzylsulfanyl group (matching the privileged benzylthio motif) with a 4-(4-chlorophenyl) substituent—a pairing not commonly found in commercial thiadiazole libraries. Generic substitution with a 1,3,4-thiadiazole isomer, or with alternative 4-aryl or 5-thioether analogs lacking the specific chloro substitution pattern, would likely result in fundamentally different target engagement, potency, and selectivity profiles, as documented in structure-activity relationship studies across the thiadiazole class .

Quantitative Differentiation Evidence for 5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole Versus Closest Analogs


Structural Alignment with the Most Inhibitory-Active Thiadiazole Subclass Identified in Patent Reviews

A patent review of thiadiazole inhibitors explicitly identifies compounds incorporating benzylthio(mercapto) groups at positions 2 and 5 of the thiadiazole ring as the most inhibitory-active subclass, with several members demonstrating antibacterial, antitumor, and antiviral activities superior to standard drugs . The target compound, 5-(benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole, contains the privileged 5-benzylsulfanyl motif. In contrast, many commercially available 1,2,3-thiadiazole building blocks (e.g., 4-phenyl-1,2,3-thiadiazole, 5-methyl-1,2,3-thiadiazole) lack this benzylthio substitution and are not highlighted as top-tier inhibitory scaffolds in the same patent landscape.

Antimicrobial Antitumor Structure-Activity Relationship Thiadiazole

Antimicrobial Activity Potential Benchmarked Against Structurally Related 1,2,3-Thiadiazole Derivatives

In a 2022 study of new 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives, compound (3c)—a 4-(4-substituted-phenyl)-1,2,3-thiadiazole with structural analogy to the target compound—demonstrated the highest activity against Candida albicans among all tested derivatives and exhibited activity against Gram-positive and Gram-negative bacteria . While the target compound 5-(benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole was not directly tested in this study, it shares the 4-aryl-1,2,3-thiadiazole core with compound (3c) and additionally bears the benzylsulfanyl group identified in patent reviews as activity-enhancing . Compounds (4c) and (4d) in the same study showed broad-spectrum antimicrobial coverage including substantial antipseudomonal activity, establishing a performance benchmark for advanced 4-aryl-1,2,3-thiadiazoles .

Antifungal Antibacterial Candida albicans Staphylococcus aureus

Antitumor Potential Supported by 4,5-Disubstituted 1,2,3-Thiadiazole Scaffold Validation

A series of 4,5-disubstituted-1,2,3-thiadiazole compounds designed as Combretastatin A-4 analogues exhibited excellent in vitro and in vivo inhibitory activity as potent anticancer agents . The target compound shares the identical 4,5-disubstituted-1,2,3-thiadiazole core scaffold with these validated antitumor agents. Furthermore, a separate patent on antiproliferative 1,2,3-thiadiazole compounds (US-7288556-B2) demonstrates that 4,5-disubstitution on the 1,2,3-thiadiazole ring is a productive strategy for achieving antiproliferative activity and apoptosis promotion in cells with dysregulated cell cycle control . Compounds lacking the 4,5-disubstitution pattern (e.g., monosubstituted 1,2,3-thiadiazoles or unsubstituted core) would not recapitulate this validated antitumor pharmacophore.

Anticancer Combretastatin A-4 Tubulin Antiproliferative

Differentiation from 1,3,4-Thiadiazole and 1,2,4-Thiadiazole Isomers in Agrochemical Applications

The 1,2,3-thiadiazole isomer has been specifically claimed in fungicidal composition patents (e.g., EP0976326A1) as a plant disease controller, with defined structure-activity relationships distinct from the 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers . The target compound's 1,2,3-thiadiazole core, combined with its specific substitution pattern, positions it within a patent-protected fungicidal chemical space. In contrast, 1,3,4-thiadiazole derivatives with similar substituents (e.g., 2,5-bis-benzylsulfanyl-[1,3,4]thiadiazole) are documented in different application contexts and are not covered by the same 1,2,3-thiadiazole fungicidal composition patents .

Fungicidal Plant disease control Agrochemical Isomer selectivity

Prioritized Application Scenarios for 5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole Based on Quantitative Differentiation Evidence


Antifungal Lead Optimization Targeting Candida albicans

The structural analogy between the target compound and compound (3c)—the most active anti-Candida agent in a recent 1,2,3-thiadiazole series—supports prioritization of 5-(benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole as a starting point for antifungal lead optimization . The additional benzylsulfanyl group, identified in patent reviews as activity-enhancing, may confer improved potency relative to the published benchmark .

Anticancer Drug Discovery Based on the Combretastatin A-4 Pharmacophore

The compound's 4,5-disubstituted-1,2,3-thiadiazole scaffold is validated in the antitumor space through Combretastatin A-4 analogue programs demonstrating excellent in vitro and in vivo inhibitory activity . Researchers pursuing tubulin-targeting or vascular-disrupting anticancer agents can rationally select this compound as a structurally pre-validated entry point, with the 4-chlorophenyl and benzylsulfanyl substituents offering vectors for further SAR exploration .

Procurement for Thiadiazole Structure-Activity Relationship (SAR) Library Enumeration

For medicinal chemistry groups building focused thiadiazole libraries, the compound's combination of a patent-identified privileged motif (5-benzylsulfanyl) with a 4-chlorophenyl group fills a specific gap in commercially available 1,2,3-thiadiazole chemical space. Most commercial 1,2,3-thiadiazole building blocks lack the benzylthio substitution pattern that correlates with maximal inhibitory activity, making this compound a strategically valuable library component .

Agrochemical Fungicide Development with Isomer-Specific IP Positioning

The compound's 1,2,3-thiadiazole core is specifically claimed in fungicidal composition patents (EP0976326A1), providing a patent-precedented path for agrochemical research . Agricultural chemistry groups developing plant disease controllers can leverage the 1,2,3-thiadiazole isomer's distinct regulatory and IP landscape relative to the more common 1,3,4-thiadiazole isomer, which is not covered under the same fungicidal patent family .

Quote Request

Request a Quote for 5-(Benzylsulfanyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.